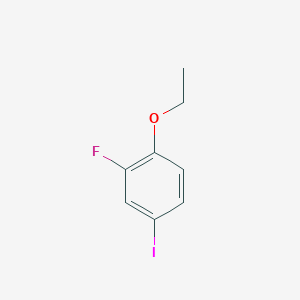

1-Ethoxy-2-fluoro-4-iodobenzene

Vue d'ensemble

Description

1-Ethoxy-2-fluoro-4-iodobenzene is a chemical compound with the molecular formula C8H8FIO . It is used in various chemical reactions and is a versatile building block in chemistry .

Molecular Structure Analysis

The molecular structure of 1-Ethoxy-2-fluoro-4-iodobenzene consists of an ethoxy group (C2H5O-), a fluorine atom, and an iodine atom attached to a benzene ring . The InChI code for this compound is 1S/C8H8FIO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethoxy-2-fluoro-4-iodobenzene are not detailed in the search results, it’s known that similar compounds are used in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis

1-Ethoxy-2-fluoro-4-iodobenzene is a liquid at room temperature . It has a molecular weight of 266.05 .Applications De Recherche Scientifique

Transition Metal-Catalyzed Cross-Coupling Reactions

1-Ethoxy-2-fluoro-4-iodobenzene serves as a valuable building block in transition metal-mediated C-C and C-N cross-coupling reactions. These reactions allow chemists to create complex organic molecules by connecting different fragments. For instance, palladium-catalyzed Suzuki-Miyaura coupling can be employed to synthesize biaryl compounds, which find applications in materials science, pharmaceuticals, and agrochemicals .

Radiochemistry and PET Imaging

Fluorine-18 (F-18) is a positron-emitting radionuclide widely used in positron emission tomography (PET) imaging. Researchers can introduce F-18 into organic molecules for imaging purposes. 1-Ethoxy-2-fluoro-4-iodobenzene can serve as a precursor for the synthesis of F-18-labeled radiotracers. These radiotracers allow non-invasive visualization of biological processes, such as glucose metabolism, receptor binding, and blood flow, aiding in disease diagnosis and drug development .

Organic Synthesis and Medicinal Chemistry

The fluoroiodobenzene moiety in this compound can be leveraged for the synthesis of various functionalized derivatives. Medicinal chemists may explore its potential as a scaffold for designing novel drug candidates. Additionally, the ethoxy group can enhance the compound’s solubility and pharmacokinetic properties. Researchers can modify the substituents to fine-tune the compound’s biological activity .

Materials Science and Liquid Crystals

Fluorinated aromatic compounds often exhibit unique properties due to the electronegativity of fluorine. Researchers may investigate 1-ethoxy-2-fluoro-4-iodobenzene as a precursor for designing liquid crystals or other functional materials. The combination of fluorine and iodine atoms can influence molecular packing and intermolecular interactions, leading to interesting phase behavior .

Electron-Rich Building Block

The iodine atom in this compound provides an electron-rich site for further functionalization. Researchers can exploit this property to introduce additional substituents or reactive groups. For example, the compound could be used as a starting material for the synthesis of more complex heterocycles or biologically active molecules .

Photophysical Studies and Fluorescent Probes

Researchers interested in photophysics and fluorescence spectroscopy may explore 1-ethoxy-2-fluoro-4-iodobenzene. By modifying the substituents, they can investigate its absorption and emission properties. The compound could serve as a fluorescent probe for studying molecular interactions, cellular processes, or environmental changes .

Safety and Hazards

This compound is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Mécanisme D'action

Target of Action

1-Ethoxy-2-fluoro-4-iodobenzene is a chemical compound that primarily targets organic synthesis reactions. It is often used as a building block in various chemical reactions, particularly in the synthesis of more complex organic compounds .

Mode of Action

The compound interacts with its targets through electrophilic aromatic substitution reactions . This process involves the replacement of a hydrogen atom in an aromatic system with an electrophile. In the case of 1-Ethoxy-2-fluoro-4-iodobenzene, the electrophile is likely the iodine atom, which is capable of forming strong bonds with carbon atoms in the aromatic ring .

Biochemical Pathways

It is known that the compound can participate in various transition metal-mediated c-c and c-n cross-coupling reactions . These reactions are crucial in the synthesis of a wide range of organic compounds.

Pharmacokinetics

Given its use in organic synthesis, it is likely that the compound’s bioavailability is influenced by factors such as its physical form, purity, and molecular weight .

Result of Action

The primary result of the action of 1-Ethoxy-2-fluoro-4-iodobenzene is the formation of new organic compounds through electrophilic aromatic substitution and cross-coupling reactions . The exact molecular and cellular effects would depend on the specific reactions and the compounds involved.

Propriétés

IUPAC Name |

1-ethoxy-2-fluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEWRJKZCLDJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201304940 | |

| Record name | 1-Ethoxy-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2-fluoro-4-iodobenzene | |

CAS RN |

1208075-88-0 | |

| Record name | 1-Ethoxy-2-fluoro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201304940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate](/img/structure/B3059375.png)